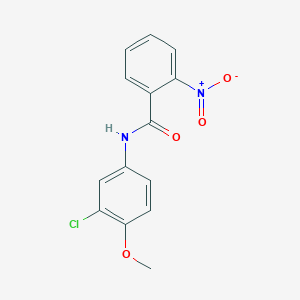![molecular formula C18H16ClNO2 B5732981 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)
1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Cl-IB-MECA and is a selective agonist for the adenosine A3 receptor.
Mécanisme D'action
The mechanism of action of 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone is primarily through the activation of the adenosine A3 receptor. The activation of this receptor has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. Cl-IB-MECA has also been found to modulate the activity of various enzymes, including COX-2 and iNOS.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone in lab experiments is its selective activation of the adenosine A3 receptor. This allows for specific targeting of this receptor and avoids off-target effects. However, one of the limitations of using Cl-IB-MECA is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone. One area of research is the development of more potent and selective agonists for the adenosine A3 receptor. Another area of research is the investigation of the compound's potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the use of Cl-IB-MECA in combination with other drugs for the treatment of cancer and inflammation is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone is a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with 2-chlorophenol to obtain 2-(2-chlorophenoxy)ethylamine. The intermediate is then reacted with indole-3-carboxaldehyde in the presence of acetic acid to obtain the final product, this compound.
Applications De Recherche Scientifique
1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The adenosine A3 receptor, which is selectively activated by Cl-IB-MECA, has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Propriétés
IUPAC Name |
1-[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13(21)15-12-20(17-8-4-2-6-14(15)17)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSRXJWWDBJANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)
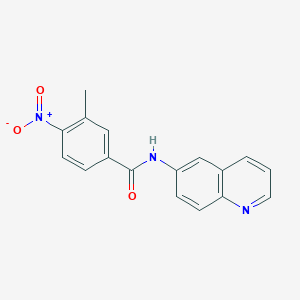

![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)

![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)
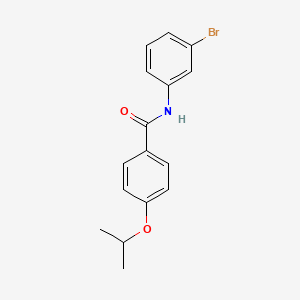
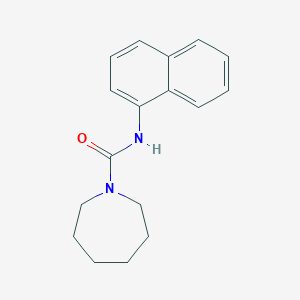
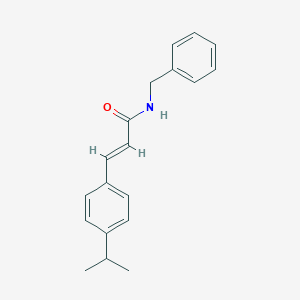
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
